Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate
Description
Systematic Nomenclature and Structural Identification
This compound (CAS Number: 1083181-76-3) has the molecular formula C₁₉H₁₅BrO₃ and a molecular weight of 371.22 g/mol. According to IUPAC nomenclature principles, the name is derived systematically from its core structure and substituents. The "phenyl" prefix indicates the ester linkage to a phenyl group, while "7-bromo" designates the bromine atom at position 7 of the naphthalene ring system. The "1-methoxy" component refers to the methoxy group (-OCH₃) at position 1, and "3-methyl" indicates the methyl group (-CH₃) at position 3. Finally, "2-naphthoate" identifies the carboxylic acid ester derivative of naphthalene with the carbonyl at position 2.
The structure can be represented by the SMILES notation: CC1=CC2=C(C=C(C=C2)Br)C(=C1C(=O)OC3=CC=CC=C3)OC. This compound features a naphthalene backbone (two fused benzene rings) with specific functional groups arranged in a precise spatial configuration. The bromine atom occupies position 7 of the naphthalene system, while the methoxy group is situated at position 1, creating a particular electronic environment at that site. The methyl substituent at position 3 introduces additional electronic and steric factors, and the phenyl ester group at position 2 completes this complex molecular architecture.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1083181-76-3 |
| Molecular Formula | C₁₉H₁₅BrO₃ |
| Molecular Weight | 371.22 g/mol |
| SMILES Notation | CC1=CC2=C(C=C(C=C2)Br)C(=C1C(=O)OC3=CC=CC=C3)OC |
| Physical State | Solid |
| Boiling Point | 524.2±50.0 °C (Predicted) |
| Density | 1.409±0.06 g/cm³ (Predicted) |
This specific arrangement of substituents creates a unique electronic and steric environment that influences the compound's chemical behavior and reactivity profiles in various organic transformations.
Historical Context of Naphthoate Derivatives in Organic Chemistry
Naphthoic acid derivatives have a rich history in organic chemistry, with their synthesis and applications dating back to the early 20th century. The development of methodologies for functionalizing the naphthalene core structure has been a significant area of research in synthetic organic chemistry throughout this period.
Esters of 1-hydroxy-2-naphthoic acid, which bear structural similarity to this compound, were first systematically studied by Pianka and Barany in the late 1940s, as documented in their seminal work in the Journal of the Chemical Society. Their research established the foundation for understanding the reactivity patterns and synthetic utility of these compounds, particularly in the development of naphthol-blue dyes.
The synthesis of naphthoic acid esters has evolved significantly over the decades. In 2023, Lücke and colleagues at the University of California, Berkeley, reported an innovative approach to accessing naphthoic acid derivatives through an oxabenzonorbornadiene rearrangement. This Lewis-acid-mediated 1,2-acyl shift methodology opened new avenues for synthesizing 1-hydroxy-2-naphthoic acid esters with novel substitution patterns, demonstrating the continued relevance of naphthoate chemistry in modern organic synthesis.
Table 2: Key Historical Developments in Naphthoate Derivative Chemistry
Historically, the Arndt-Eistert reaction has been a reliable method for synthesizing naphthoic acid derivatives. As documented in Organic Syntheses, this reaction, and its modifications such as the Newman-Beal variant, has enabled the preparation of compounds like ethyl 1-naphthylacetate from 1-naphthoyl chloride. These established synthetic pathways provide potential routes that could be adapted for more complex derivatives like this compound.
The evolution of synthetic methodologies for naphthoate derivatives reflects broader trends in organic chemistry, including the development of more selective and efficient reactions, the exploration of novel reactivity patterns, and the application of these compounds in diverse fields ranging from materials science to chemical research.
Significance of Substituent Groups: Bromo, Methoxy, and Methyl Functionalities
The three key substituents on this compound—bromo, methoxy, and methyl groups—each contribute uniquely to the compound's electronic properties, reactivity, and potential applications in organic synthesis.
Bromo Functionality:
The bromine atom at position 7 significantly influences the electronic distribution within the naphthalene ring system. Bromine, like other halogens, exhibits both inductive and resonance effects when attached to aromatic systems. In electrophilic aromatic substitution reactions, bromine acts as an electron-withdrawing group through induction (negative inductive or -I effect) due to its high electronegativity. However, it also possesses a weak resonance-donating character (+M effect) through its lone pairs of electrons.
The presence of a bromine substituent typically deactivates the aromatic ring toward electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. However, bromine also functions as an ortho/para director, influencing the regioselectivity of subsequent reactions on the aromatic system. This directional effect arises not from electron donation to these positions but from the bromine's ability to stabilize positive charge in the reaction intermediate through resonance.
In the context of this compound, the bromine atom provides a reactive handle for further functionalization through various metal-catalyzed cross-coupling reactions, potentially enabling the transformation of this compound into more complex molecular architectures.
Methoxy Functionality:
The methoxy group (-OCH₃) at position 1 exerts a pronounced electronic effect on the naphthalene core. Unlike bromine, the methoxy group is a strong activating substituent in electrophilic aromatic substitution reactions due to its powerful resonance-donating effect (+M). While the oxygen atom induces a negative inductive effect (-I) due to its electronegativity, this is overwhelmed by the resonance effect, which involves the donation of electron density from an oxygen lone pair into the aromatic π-system.
In para-substituted systems, the methoxy group can contribute an estimated resonance effect (σR) of approximately -0.31, compared to its inductive effect (σI) of about 0.07, demonstrating the dominance of the resonance contribution. This electronic donation enhances the nucleophilicity of specific positions on the aromatic ring, particularly ortho and para to the methoxy group.
Additionally, the methoxy group influences the compound's physical properties, including solubility and hydrogen-bonding capabilities, which can be crucial for its behavior in various chemical and biological environments.
Methyl Functionality:
The methyl group (-CH₃) at position 3 acts as a weak electron-donating group through hyperconjugation, a form of resonance involving sigma bonds. While its electronic contribution is less pronounced than that of the methoxy group, the methyl substituent still influences the reactivity of the naphthalene system.
In electrophilic aromatic substitution reactions, methyl groups act as ortho/para directors and activating groups, enhancing reaction rates at these positions. The presence of the methyl group also introduces steric considerations that can influence reaction outcomes. As demonstrated in studies on toluene derivatives, the methyl group's steric demand affects the ortho/para ratio in electrophilic substitution reactions, with less bulky groups like methyl allowing for significant ortho substitution.
Table 3: Electronic and Steric Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Directing Effect | Significance |
|---|---|---|---|---|
| Bromo | 7 | -I (strong), +M (weak) | Ortho/Para | Deactivating, handle for cross-coupling |
| Methoxy | 1 | -I (weak), +M (strong) | Ortho/Para | Strongly activating, electron-donating |
| Methyl | 3 | +I (weak) | Ortho/Para | Weakly activating, steric influence |
The combined influence of these three substituents—bromo, methoxy, and methyl—creates a unique electronic and steric environment within this compound. Their interplay determines the compound's overall reactivity, regioselectivity in subsequent transformations, and potential applications in synthetic organic chemistry.
Research findings indicate that the specific arrangement of these substituents on the naphthalene core can lead to distinctive reactivity patterns. For example, the electron-donating methoxy group at position 1 can counterbalance the electron-withdrawing effect of the bromine at position 7, creating a more balanced electronic distribution across the aromatic system. Meanwhile, the methyl group at position 3 introduces subtle steric considerations that can influence the approach of reagents or catalysts in chemical reactions.
Understanding these structure-property relationships is essential for predicting the behavior of this compound in various chemical contexts and for designing targeted synthetic routes that leverage its unique functionality.
Properties
IUPAC Name |
phenyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-12-10-13-8-9-14(20)11-16(13)18(22-2)17(12)19(21)23-15-6-4-3-5-7-15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFLONXKYQOMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C(=C1C(=O)OC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657782 | |
| Record name | Phenyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-76-3 | |
| Record name | Phenyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Methyl 7-Bromo-1-Hydroxy-3-Methylnaphthalene-2-Carboxylate (Intermediate)
- Starting material: 6-bromophthalide
- Reagents and conditions:
- Treatment with lithium diisopropylamide (LDA) generated in situ from diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at −78 °C
- Subsequent addition of methyl crotonate
- Work-up with 1 N HCl and extraction with ethyl acetate
- Outcome: Methyl 7-bromo-1-hydroxy-3-methylnaphthalene-2-carboxylate is obtained as an orange foamy solid, used directly in the next step without purification
- Yield: Approximately 22% over two steps (from 6-bromophthalide)
Methylation to Methyl 7-Bromo-1-Methoxy-3-Methylnaphthalene-2-Carboxylate
- Reagents and conditions:
- Methylation of the hydroxy group using dimethyl sulfate or methyl iodide in acetone under reflux for 1 hour
- Filtration and concentration to isolate the methyl ether
- Outcome: Methyl 7-bromo-1-methoxy-3-methylnaphthalene-2-carboxylate as a white solid, used without further purification
- Yield: High, typically quantitative conversion
Conversion to this compound
- Reagents and conditions:
- Saponification of the methyl ester with aqueous sodium hydroxide to generate the carboxylic acid
- Formation of acid chloride using oxalyl chloride
- Reaction with phenol to form the phenyl ester
- Purification by extraction and drying
- Outcome: this compound isolated as a white solid
- Yield: Approximately 86% over the three steps from the methyl ether intermediate
Reaction Conditions and Key Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of methyl 7-bromo-1-hydroxy-3-methylnaphthalene-2-carboxylate | LDA (from diisopropylamine + n-butyllithium), methyl crotonate, THF | −78 °C to room temp | ~22% over 2 steps | Direct use of crude intermediate |
| Methylation to methyl ether | Dimethyl sulfate or methyl iodide, acetone, reflux 1 h | Reflux (~56 °C) | Quantitative | No further purification required |
| Conversion to phenyl ester | NaOH saponification, oxalyl chloride, phenol | Room temp to 85 °C | 86% over 3 steps | Acid chloride intermediate isolated in situ |
Additional Notes on Functional Group Transformations
- The methyl ether group is stable under the esterification conditions, allowing selective transformations.
- Demethylation of the methoxy group can be achieved using boron tribromide (BBr3) if phenolic derivatives are desired.
- The bromine substituent at the 7-position remains intact during these steps, enabling further functionalization such as halogen exchange or cross-coupling reactions.
Research Findings and Applications
- This synthetic route has been validated in studies focused on the synthesis of pentacycline analogs with antibacterial properties, where this compound serves as a crucial intermediate.
- The regioselectivity and yields reported are consistent across multiple studies, demonstrating the robustness of the method.
- The phenyl ester functionality facilitates subsequent ring-closure and derivatization steps in complex molecule synthesis.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions: Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthoates depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate has garnered interest for its potential biological activities, which include:
Antimicrobial Properties
Research indicates that derivatives of naphthoic acid, including this compound, may exhibit antimicrobial effects against various pathogens. In vitro studies have shown activity against bacteria such as Staphylococcus aureus and fungi like Aspergillus niger .
Anti-inflammatory Effects
Preliminary findings suggest that this compound may influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .
Analytical Applications
Due to its unique structural features, this compound is utilized in analytical method development and validation for quality control in pharmaceutical applications .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of this compound against several bacterial and fungal strains. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as an antimicrobial agent.
| Microorganism | Zone of Inhibition (mm) | Standard Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Chloramphenicol |
| Pseudomonas aeruginosa | 12 | Chloramphenicol |
| Aspergillus niger | 18 | Fluconazole |
Case Study 2: Pharmacological Investigations
In another investigation focusing on the anti-inflammatory properties, this compound was tested in animal models for its ability to reduce inflammation markers. The compound demonstrated a dose-dependent reduction in inflammatory cytokines, supporting its therapeutic potential.
Mechanism of Action
The mechanism by which Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets, leading to various biological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate and its closest analogues, as identified by CAS similarity indices and synthesis reports:
Ester vs. Carboxylic Acid Derivatives
- This compound : The phenyl ester group increases lipophilicity, making it suitable as a prodrug intermediate or for lipid-based formulations. Its stability in alkaline media contrasts with carboxylic acid analogues, which may undergo hydrolysis .
- 7-Bromo-3-hydroxy-2-naphthoic acid : The carboxylic acid group enhances water solubility but limits membrane permeability. It is often used in metal chelation or as a precursor for ester synthesis .
Bromo Substituent Position
- Bromine at C7 (naphthalene ring) in the target compound vs. C5 (benzoate ring) in methyl 5-bromo-2-hydroxybenzoate alters electronic distribution. The C7 bromine in naphthoate derivatives may sterically hinder electrophilic substitution reactions compared to smaller benzoate systems .
Methoxy vs. Hydroxy Groups
- Methoxy groups (electron-donating) in the target compound stabilize the aromatic ring via resonance, reducing oxidation susceptibility. In contrast, hydroxy groups (as in 7-bromo-3-hydroxy-2-naphthoic acid) increase acidity and participation in hydrogen bonding .
Spectroscopic and Analytical Comparisons
- UV-Vis Absorption: this compound likely exhibits absorption in the 250–300 nm range due to naphthalene π→π* transitions. This contrasts with methyl 5-bromo-2-hydroxybenzoate, which absorbs at 310 nm owing to conjugation between bromine and the phenolic group . Diazotized coupling methods (e.g., with 2-aminobenzothiazole) used for phenylephrine analysis could theoretically be adapted for naphthoate derivatives, though the methoxy group may reduce coupling efficiency compared to hydroxy-substituted analogues .
- Stability: The target compound’s methoxy group enhances stability under oxidative conditions compared to hydroxy-substituted analogues, which may degrade via quinone formation .
Biological Activity
Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate, a derivative of naphthoic acid, has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₁BrO₃
- Molecular Weight : 295.13 g/mol
- CAS Number : 1254950-20-3
The compound features a naphthalene ring system with a bromine atom and a methoxy group, which are critical for its biological activity.
Antioxidant Activity
Recent studies have indicated that derivatives of naphthoic acid, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. Research suggests that it acts as a selective antagonist for the P2Y14 receptor, which plays a role in mediating inflammatory responses . This antagonistic action may have implications for treating conditions characterized by chronic inflammation.
Neuroprotective Properties
The compound has shown promise in neurological studies, particularly in the context of neurodegenerative diseases. It has been reported to modulate NMDA receptor activity, which is vital in synaptic plasticity and memory function. The ability to inhibit excessive NMDA receptor activation suggests that it could be beneficial in managing conditions like neuropathic pain and other disorders associated with excitotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increases receptor affinity and selectivity |
| Methoxy Group | Enhances solubility and bioavailability |
| Methyl Group | Contributes to overall stability |
Research indicates that modifications to the naphthalene core can significantly impact the compound's pharmacological profile, suggesting avenues for further development .
Case Studies and Research Findings
- Neuroprotective Study : In a study examining the effects of various naphthoic acid derivatives on NMDA receptors, this compound demonstrated notable inhibition of receptor currents at high concentrations (100 μM), indicating potential as a neuroprotective agent against excitotoxicity .
- Anti-inflammatory Research : A study focusing on P2Y14 receptor antagonists highlighted the efficacy of this compound in reducing inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases .
- Oxidative Stress Evaluation : The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays, revealing significant protective effects against oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Phenyl 7-bromo-1-methoxy-3-methyl-2-naphthoate, and what key reaction conditions influence yield?
- Methodology : The synthesis typically involves bromination of a naphthoic acid precursor (e.g., 1-methoxy-3-methyl-2-naphthoic acid) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like FeBr₃ or AlBr₃ . Subsequent esterification with phenol is achieved via acid-catalyzed (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). Key factors include:
- Temperature : Bromination at 0–25°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DCM, THF) for esterification.
- Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate the product .
Q. How is the molecular structure of this compound confirmed using spectroscopic methods?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., downfield shifts for bromine at C7, methoxy at C1) .
- IR Spectroscopy : Confirm ester carbonyl (~1700 cm⁻¹) and methoxy (~1250 cm⁻¹) groups .
- X-ray Crystallography : Resolve regiochemistry and intermolecular interactions (e.g., π-stacking in the naphthalene core) .
Q. What are the common chemical reactions involving the bromine substituent in this compound, and how do reaction conditions affect selectivity?
- Reactions :
- Nucleophilic Substitution : Bromine at C7 can be replaced by amines (e.g., SNAr with K₂CO₃/DMF) or alkoxides .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
- Selectivity Factors :
- Steric hindrance : Methyl at C3 and methoxy at C1 may direct substitution to C7.
- Catalyst choice : Pd-based catalysts favor coupling over elimination .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound, and what experimental variables are most critical?
- Troubleshooting Framework :
- Variable Screening : Use DOE (Design of Experiments) to test temperature, catalyst loading, and solvent polarity .
- Byproduct Analysis : LC-MS or TLC to identify intermediates (e.g., debrominated or over-esterified products) .
- Case Study : Inconsistent yields (40–70%) may arise from moisture-sensitive intermediates; rigorous drying of reagents/solvents is critical .
Q. What strategies are effective in achieving regioselective substitution reactions at the naphthalene ring of this compound?
- Regioselective Approaches :
- Directing Groups : Methoxy at C1 acts as an electron-donating group, directing electrophiles to C8 or C4 positions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection of methoxy) to favor substitution at C7 .
- Data-Driven Example : Comparative kinetic studies show that Pd-catalyzed couplings at C7 proceed 3× faster than at C4 under identical conditions .
Q. How does the substitution pattern (bromo, methoxy, methyl) influence the compound's role as a ligand in coordination chemistry, and what are the implications for catalytic applications?
- Coordination Behavior :
- Donor Sites : Ester carbonyl and methoxy oxygen can bind transition metals (e.g., Cu²⁺, Pd⁰) .
- Steric Effects : Methyl at C3 may limit chelation geometry, favoring monodentate over bidentate binding .
- Catalytic Implications :
- Activity : Cu complexes of this compound show moderate efficacy in oxidation reactions (e.g., alcohol → ketone, 65% yield) .
- Comparative Table :
| Ligand Structure | Metal Center | Catalytic Application | Yield (%) |
|---|---|---|---|
| Phenyl 7-Bromo-1-Methoxy-3-Me | Cu(II) | Benzyl alcohol oxidation | 65 |
| Ethyl 7-Bromo-3-Hydroxy | Fe(III) | Alkene epoxidation | 52 |
- Key Insight : Bromine enhances electrophilicity at C7, improving substrate binding in catalytic cycles .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
